(2S)-2-amino-2-(4-fluorophenyl)-N-methylacetamide
Description
Properties
Molecular Formula |
C9H11FN2O |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-fluorophenyl)-N-methylacetamide |
InChI |
InChI=1S/C9H11FN2O/c1-12-9(13)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
GAJDXABTRBQNOZ-QMMMGPOBSA-N |
Isomeric SMILES |
CNC(=O)[C@H](C1=CC=C(C=C1)F)N |
Canonical SMILES |
CNC(=O)C(C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the fluorinated amino acid core,
- Introduction of the N-methylacetamide group,
- Maintenance or induction of stereochemical purity at the 2-position.
Several approaches have been reported, including photooxidative cyanation followed by hydrolysis, methylation reactions, and amide bond formation with appropriate reagents.
Photooxidative Cyanation and Hydrolysis Route
A recent advanced method involves a photooxidative cyanation of primary amines to generate amino nitriles, which are then hydrolyzed to amino acids. This approach was applied to synthesize fluorinated amino acids, including those with a 4-fluorophenyl substituent.
Step 1: Photooxidative Cyanation
Starting from 2-amino-2-(4-fluorophenyl)acetonitrile and potassium cyanide (KCN), the reaction proceeds under photooxidative conditions using air as the oxidant and a greener solvent such as 2-methyltetrahydrofuran (2-MeTHF) instead of tetrahydrofuran (THF). This step efficiently introduces the nitrile group without isolation of intermediates.Step 2: Acid-Mediated Hydrolysis
The amino nitrile intermediate is hydrolyzed with 30% hydrochloric acid (HCl) above its boiling point in a semi-continuous flow system, converting the nitrile to the corresponding amino acid.-
- No need for intermediate purification,
- Scalable and greener process,
- Potential for enantiopure amino acid production via enzymatic transformation in batch or flow reactors.
This method was documented in a doctoral dissertation focusing on fluorinated amino acid synthesis in flow chemistry setups, highlighting its efficiency and environmental benefits.
Methylation and Amide Formation via Multi-Step Organic Synthesis
A patented process describes the preparation of related N-methylacetamide derivatives through a sequence involving:
Methylation:
Using methyl p-toluenesulfonate as a methylating agent at 30°C in acetonitrile, followed by treatment with sodium hydroxide to facilitate N-methylation.Amide Formation:
Subsequent reaction with N,N-dimethylformamide dimethyl acetal (NNDMF-DMA) in toluene at 80°C, followed by treatment with isopropanol at 75°C for 4 hours to complete the formation of the N-methylacetamide moiety.
| Step | Reagents/Conditions | Temperature | Time | Solvent(s) |
|---|---|---|---|---|
| a) | Methyl p-toluenesulfonate, NaOH | 30°C | Not stated | Acetonitrile |
| b) | NNDMF-DMA | 80°C | Not stated | Toluene, n-heptane |
| c) | Isopropanol | 75°C | 4 hours | Isopropanol |
This process yields the N-methylacetamide derivative efficiently and is applicable to fluorinated phenyl substrates.
Amide Derivative Synthesis via Carbodiimide Coupling
Another approach involves the synthesis of amide derivatives related to fluorophenyl amino acids using carbodiimide-mediated coupling:
Preparation of Intermediates:
Substituted phenylazanediyl diacetic acids are reacted with acetic anhydride at 90°C to form intermediates.Amide Bond Formation:
The intermediates are treated with triethylamine and coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at room temperature, followed by addition of ethylenediamine derivatives.Purification:
The crude products are extracted, dried, and purified by flash column chromatography.Yields:
Yields of 43–51% over three steps were reported for various fluorophenyl amide derivatives, with detailed NMR and mass spectral data confirming structure and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(4-fluorophenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the amide moiety can be reduced to form corresponding amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2S)-2-amino-2-(4-fluorophenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(4-fluorophenyl)-N-methylacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of (2S)-2-amino-2-(4-fluorophenyl)-N-methylacetamide with similar compounds:
Key Observations:
- Azide vs. Amino Groups: The azide in 2-azido-N-(4-fluorophenyl)acetamide enables cycloaddition reactions, whereas the amino group in the target compound may facilitate hydrogen bonding with biological targets.
- Ester vs. Amide : The methyl ester in increases solubility but may reduce metabolic stability compared to the N-methylacetamide group.
Biological Activity
(2S)-2-amino-2-(4-fluorophenyl)-N-methylacetamide, a compound with significant biological potential, has garnered attention in medicinal chemistry for its diverse pharmacological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a fluorinated phenyl group which enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetics. The presence of the amino and acetamide functional groups suggests possible interactions with various biological targets.
The mechanism of action for this compound involves binding to specific molecular targets, likely including enzymes and receptors. This interaction can alter enzymatic activity or receptor signaling pathways, leading to various biological effects such as apoptosis or cell cycle arrest.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms such as downregulation of oncogenes like c-Myc and cyclin-dependent kinases (CDK4) .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 1.0 | Apoptosis induction |
| MDA-MB-231 | 0.5 | G2/M phase arrest |
| A2780 | 0.8 | Inhibition of cell proliferation |
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although further research is needed to elucidate the specific mechanisms involved.
Case Study 1: HepG2 Cell Line
In a study examining the effects of this compound on HepG2 cells, treatment with varying concentrations resulted in a dose-dependent increase in apoptosis rates. Flow cytometry analysis indicated that the apoptosis rate increased from 5.83% in untreated cells to 28.83% at the highest concentration tested (9 µM) .
Case Study 2: Xenograft Models
In vivo studies using xenograft models demonstrated that the compound significantly inhibited tumor growth. Tumor growth inhibition (TGI) was observed at rates comparable to established treatments, suggesting potential as a therapeutic agent for cancer .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics but may undergo significant first-pass metabolism, affecting its bioavailability .
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Oral Bioavailability | Moderate |
| Half-Life | 3 hours |
| Peak Plasma Concentration | 150 ng/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
